Biochemical Potency of Prmt5-IN-9 vs. Clinical Candidate JNJ-64619178
In head-to-head biochemical assay comparisons, Prmt5-IN-9 demonstrates an IC50 of 10 nM (0.01 μM) against the PRMT5/MEP50 complex [1]. This is notably less potent than the clinical candidate JNJ-64619178, which reports an IC50 of 0.14 nM (sub-nanomolar range) under comparable in vitro conditions [2]. This quantitative difference in potency defines Prmt5-IN-9 as a research tool rather than a clinical candidate, suitable for mechanistic studies where lower potency may be advantageous for dissecting nuanced signaling pathways without saturating target engagement.
| Evidence Dimension | Biochemical IC50 against PRMT5/MEP50 |
|---|---|
| Target Compound Data | 10 nM (0.01 μM) |
| Comparator Or Baseline | JNJ-64619178: 0.14 nM |
| Quantified Difference | 71.4-fold lower potency |
| Conditions | In vitro biochemical assay (well-plate format) |
Why This Matters
This potency differential is critical for selecting a research tool that avoids the high target occupancy and potential toxicity associated with clinical-stage inhibitors.
- [1] TargetMol. (n.d.). PRMT5-IN-9 Datasheet. Retrieved from https://www.targetmol.cn/compound/prmt5-in-9 View Source
- [2] Adooq Bioscience. (n.d.). Onametostat (JNJ-64619178) Datasheet. Retrieved from https://www.adooq.com View Source
